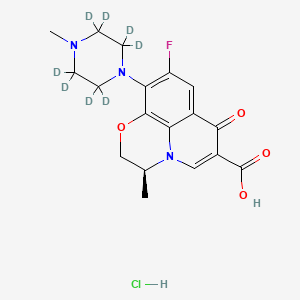

Levofloxacin-d8 (hydrochloride)

Description

Significance of Isotope Labeling in Pharmaceutical Sciences

Isotope labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but the same chemical properties. nih.gov In pharmaceutical sciences, this practice is of immense importance, especially using stable isotopes like deuterium (B1214612) (a heavy isotope of hydrogen). researchgate.netnih.gov The substitution of hydrogen with deuterium, known as deuteration, creates a molecule that is chemically identical to the original but has a greater mass. researchgate.net This subtle change does not significantly alter the biological activity of the drug but allows it to be distinguished from its non-labeled counterpart, making it an invaluable tool for researchers. nih.govmedchemexpress.com

The primary applications of isotope labeling in pharmaceutical research include:

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterated compounds are extensively used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug in a biological system. caymanchem.com By administering the deuterated version of a drug, researchers can accurately track its metabolic fate and identify its metabolites.

Internal Standards in Bioanalysis: Deuterated compounds serve as ideal internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.comnih.gov Since the deuterated standard has nearly identical chemical and physical properties to the drug being analyzed (the analyte), it experiences similar extraction recovery and ionization efficiency during the analytical process. nih.gov This allows for highly accurate quantification of the drug in complex biological matrices such as plasma or serum.

Improving Drug Efficacy and Safety: In some cases, deuteration at specific sites of a drug molecule can slow down its metabolism. researchgate.net This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. rug.nl This can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing and an improved safety profile. researchgate.netresearchgate.net

Overview of Levofloxacin-d8 (hydrochloride) in Research Contexts

Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. nih.gov It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. nih.gov To facilitate research and ensure accurate measurements of levofloxacin in biological samples, its deuterated form, Levofloxacin-d8 (hydrochloride), was developed.

Levofloxacin-d8 (hydrochloride) is primarily used as an internal standard in bioanalytical methods for the quantification of levofloxacin. caymanchem.com Its eight deuterium atoms give it a distinct mass from the parent drug, allowing for clear differentiation in mass spectrometry while maintaining very similar chromatographic behavior. rug.nl

Detailed Research Findings:

Numerous studies have employed Levofloxacin-d8 (hydrochloride) to develop and validate robust analytical methods for therapeutic drug monitoring (TDM) and pharmacokinetic studies of levofloxacin. These methods are crucial for optimizing dosing regimens and ensuring therapeutic efficacy, particularly in treating severe infections like multidrug-resistant tuberculosis (MDR-TB). nih.govrug.nlnih.gov

In a typical LC-MS/MS method, a known concentration of Levofloxacin-d8 is added to a patient's plasma or serum sample. nih.govnih.gov Both the analyte (levofloxacin) and the internal standard (Levofloxacin-d8) are then extracted and injected into the LC-MS/MS system. The instrument measures the response ratio of the analyte to the internal standard, which is then used to calculate the exact concentration of levofloxacin in the original sample.

One study developed an LC-MS/MS method for the simultaneous determination of 18 different antibacterial drugs, including levofloxacin, in human plasma. nih.gov In this study, Levofloxacin-d8 was used as the internal standard for both levofloxacin and moxifloxacin (B1663623). nih.gov The method demonstrated excellent precision and accuracy, with the intra-day and inter-day precision for all analytes being within a narrow range and accuracies falling between 89.1% and 112.4%. nih.gov

Another study focusing on the pharmacokinetics of levofloxacin in MDR-TB patients also utilized a deuterated internal standard for accurate quantification via LC-MS/MS. nih.gov The samples were prepared by protein precipitation using a reagent containing the deuterated internal standard. nih.gov

The following tables provide a summary of the analytical parameters and validation results from a representative study using Levofloxacin-d8 as an internal standard for the quantification of levofloxacin in human plasma by LC-MS/MS.

Table 1: LC-MS/MS Method Parameters for Levofloxacin Analysis

| Parameter | Value |

|---|---|

| Analytical Column | ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transition (Levofloxacin) | Not specified in this particular study |

| MRM Transition (Levofloxacin-d8) | Not specified in this particular study |

Data sourced from a study on the simultaneous determination of multiple antibacterial drugs. nih.gov

Table 2: Method Validation Summary for Levofloxacin Quantification

| Parameter | Result |

|---|---|

| Linearity Range | 0.55–55.13 µg/mL |

| Correlation Coefficient (r²) | 0.9982 |

| Intra-day Precision (%RSD) | 1.4% to 9.3% (for all 18 analytes) |

| Inter-day Precision (%RSD) | 2.1% to 7.2% (for all 18 analytes) |

| Accuracy | 89.1% to 112.4% (for all 18 analytes) |

| Extraction Recovery | 90.1% to 109.2% (for all 18 analytes) |

| Matrix Effect | 93.1% to 105.8% (for all 18 analytes) |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H21ClFN3O4 |

|---|---|

Molecular Weight |

405.9 g/mol |

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1/i3D2,4D2,5D2,6D2; |

InChI Key |

CAOOISJXWZMLBN-DAURPZAXSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for Levofloxacin D8 Hydrochloride

General Approaches to Deuterium (B1214612) Incorporation in Fluoroquinolones

The synthesis of deuterated compounds, including fluoroquinolones, can be challenging, as it is often difficult to produce a 100% isotopically pure compound. nih.gov Several established methodologies exist for introducing deuterium into organic molecules, which can be broadly categorized.

One of the most common and desirable methods is Hydrogen Isotope Exchange (HIE) . youtube.com This technique involves the direct replacement of hydrogen atoms with deuterium atoms on a pre-existing molecular scaffold. HIE can be performed using various catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). youtube.com This approach is often preferred as it can sometimes be applied late in the synthetic sequence to the final drug molecule or an advanced intermediate. youtube.com

Another major strategy is reductive deuteration . This involves the reduction of a functional group, such as a carbonyl, ester, or alkene, using a deuterium-donating reagent. youtube.comresearchgate.net Common reagents for this purpose include sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net This method introduces deuterium atoms at specific positions dictated by the location of the reducible functional group.

A third approach involves the use of deuterated building blocks or precursors in the total synthesis of the target molecule. assumption.edu Chemists synthesize a smaller, deuterated fragment of the molecule first and then incorporate it into the larger structure through standard chemical reactions. This method provides precise control over the location of the deuterium labels. For complex molecules like fluoroquinolones, this often involves synthesizing a deuterated side chain which is then coupled to the core quinolone ring system.

Specific Synthesis Pathways and Chemical Transformations for Levofloxacin-d8 (hydrochloride)

The synthesis of Levofloxacin (B1675101) typically involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] rsc.orgnih.govbenzoxazine-6-carboxylic acid with N-methylpiperazine in a polar solvent like DMSO. sciforum.netgoogle.com

For the synthesis of Levofloxacin-d8, the isotopic labels are incorporated into the piperazine (B1678402) portion of the molecule. The key deuterated intermediate is N-methyl-d3-piperazine-d5 . This building block is then reacted with the non-deuterated fluoroquinolone core to yield the final product.

The general synthetic transformation can be summarized as follows:

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] rsc.orgnih.govbenzoxazine-6-carboxylic acid + N-methyl-d3-piperazine-d5 → Levofloxacin-d8

This nucleophilic substitution reaction, where the secondary amine of the deuterated piperazine displaces the fluorine atom at the C-10 position of the quinolone core, is a well-established method for creating levofloxacin and its derivatives. sciforum.netnih.gov Following the main reaction, the product is typically converted to its hydrochloride salt.

Isotopic Enrichment and Purity Assessment in Deuterated Analogs

Ensuring the quality of a deuterated compound requires rigorous analytical testing to confirm its structure and determine the level of isotopic enrichment. rsc.org The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for assessing isotopic purity. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecule with high precision, HRMS can distinguish between the target deuterated compound (e.g., d8) and any partially deuterated (d1-d7) or non-deuterated (d0) species that may be present as impurities. rsc.orgresearchgate.net The relative abundances of these different isotopolog ions are used to calculate the percentage of isotopic purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR (proton NMR), is used to confirm the location of the deuterium atoms. In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. nih.gov This allows chemists to verify that the deuterium incorporation occurred at the intended positions on the molecule and to assess the extent of this incorporation. rsc.orgnih.gov

The combination of these techniques provides a comprehensive evaluation of the final deuterated product, ensuring both its structural integrity and its isotopic enrichment. rsc.orgrsc.org

Data Tables

Table 1: Example of Isotopic Purity Assessment for a Deuterated Compound using HR-MS

| Isotopolog | Description | Result |

| d8 | Fully deuterated target compound | >98% |

| d0-d7 | Partially deuterated or non-deuterated species | <2% |

This table illustrates typical purity specifications for a deuterated standard, where the desired fully deuterated version is the vast majority of the sample.

Table 2: Key Analytical Techniques for Deuterated Compound Analysis

| Technique | Purpose | Key Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity Determination | Relative abundance of different isotopologs (d0, d1, d2...dn), enabling calculation of % isotopic enrichment. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Label Location | Confirms the specific sites of deuterium incorporation by observing the disappearance of proton signals. rsc.orgnih.gov |

| Liquid Chromatography (LC) | Chemical Purity | Separates the deuterated API from other chemical impurities before MS or NMR analysis. rsc.orgresearchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of Levofloxacin D8 Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it plays a critical role in the analysis of isotopically labeled compounds like Levofloxacin-d8. Both ¹H NMR and ¹³C NMR are employed to confirm the molecular skeleton, while specialized NMR techniques can be used to verify the position and extent of deuterium incorporation.

In the ¹H NMR spectrum of non-deuterated Levofloxacin (B1675101), specific proton signals corresponding to the piperazine (B1678402) ring are observed. For Levofloxacin-d8, the absence or significant reduction of these signals, coupled with the potential appearance of characteristic multiplets for any remaining protons, confirms the successful deuteration at the intended positions. The integration of the remaining proton signals against a known internal standard or a non-deuterated portion of the molecule allows for the quantification of deuterium incorporation. magritek.comhmdb.ca

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals, respectively. magritek.com In the context of Levofloxacin-d8, these experiments would show a lack of correlation for the deuterated positions, definitively confirming the location of the deuterium atoms.

Table 1: Representative ¹H NMR Chemical Shifts for Levofloxacin in DMSO-d6 magritek.com

| Proton Position | Chemical Shift (ppm) |

| Piperazinyl Protons | 3.5-3.6 |

| Aromatic Protons | 7.0-8.0 |

| Methyl Protons | 1.2-1.5 |

Note: In Levofloxacin-d8, the signals corresponding to the deuterated piperazinyl protons would be absent or significantly diminished.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Levofloxacin-d8 (hydrochloride), high-resolution mass spectrometry (HRMS) is employed to confirm the increase in molecular mass due to the eight deuterium atoms and to assess the isotopic purity of the sample.

The protonated molecule of Levofloxacin, [M+H]⁺, has a mass-to-charge ratio (m/z) of approximately 362.15. researchgate.netnih.gov For Levofloxacin-d8, this value is expected to increase by approximately 8 Da to an m/z of around 370. The precise mass measurement provided by HRMS allows for the unambiguous confirmation of the molecular formula.

Furthermore, MS is crucial for determining isotopic purity. almacgroup.comresearchgate.net By analyzing the isotopic distribution of the molecular ion peak, the percentage of the d8 species can be quantified relative to lower deuterated forms (d1-d7) and the unlabeled compound. Tandem mass spectrometry (MS/MS) can provide further structural confirmation by analyzing the fragmentation patterns. The fragmentation of Levofloxacin typically involves the loss of CO₂ and portions of the piperazine ring. researchgate.neticm.edu.pl In Levofloxacin-d8, the masses of the fragment ions containing the deuterated piperazine ring will be shifted, providing additional evidence for the location of the isotopic labels.

Table 2: Expected Molecular Ion Peaks in Mass Spectrometry

| Compound | Expected [M+H]⁺ (m/z) |

| Levofloxacin | ~362.15 |

| Levofloxacin-d8 | ~370.20 |

Fourier Transform Infrared (FTIR) Spectroscopy in Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Levofloxacin exhibits characteristic peaks for its various functional groups. nih.govresearchgate.net

Key vibrational bands for Levofloxacin include the C=O stretch of the carboxylic acid and ketone groups (around 1724-1731 cm⁻¹), the C-N stretching of the piperazine ring (around 1292 cm⁻¹), and the broad O-H stretch of the carboxylic acid. nih.govijpsonline.comijpsonline.com The spectrum also shows absorptions corresponding to the aromatic ring and the C-F bond. researchgate.net

Table 3: Key FTIR Absorption Bands for Levofloxacin nih.govijpsonline.comijpsonline.com

| Functional Group | Wavenumber (cm⁻¹) |

| COOH (stretch) | ~3262 |

| C=O (stretch) | ~1723-1731 |

| CH₃ (stretch) | ~1321 |

| C-N (stretch) | ~1292 |

X-ray Diffraction (XRD) Analysis for Solid-State Form Investigations

X-ray Diffraction (XRD) is a primary technique for investigating the solid-state properties of crystalline materials. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com It provides information about the crystal structure, polymorphism, and crystallinity of a sample. Levofloxacin is known to exist in various solid forms, including hydrates and anhydrous polymorphs (α and γ forms). researchgate.netrsc.orgnih.gov

The powder XRD (PXRD) pattern of a crystalline substance is a unique fingerprint determined by its crystal lattice. The PXRD pattern of pure Levofloxacin hydrochloride shows a series of sharp peaks at specific 2θ angles, indicative of a highly crystalline material. nih.gov Since the substitution of hydrogen with deuterium typically has a negligible effect on the crystal packing, the PXRD pattern of Levofloxacin-d8 (hydrochloride) is expected to be virtually identical to that of its non-deuterated counterpart. researchgate.netacs.org

Therefore, XRD analysis is used to confirm that Levofloxacin-d8 (hydrochloride) possesses the same crystalline form as the parent compound. This is crucial for ensuring consistent physical properties, such as solubility and stability, which are dependent on the solid-state form. Any significant differences in the PXRD pattern might indicate the presence of a different polymorph or a solvate, which would require further investigation. nih.gov

Bioanalytical Method Development and Validation Utilizing Levofloxacin D8 Hydrochloride As an Internal Standard

Principles and Advantages of Isotope-Dilution Mass Spectrometry (IDMS) with Deuterated Internal Standards

Isotope-Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of a substance in a sample. nist.govosti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to the sample. osti.gov In the case of levofloxacin (B1675101) analysis, Levofloxacin-d8 (hydrochloride) is the ideal internal standard. caymanchem.comnih.gov This deuterated standard is chemically identical to the analyte (levofloxacin) but has a different mass due to the presence of deuterium (B1214612) atoms. clearsynth.com

The mixture is then subjected to analysis, typically by mass spectrometry. The instrument measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. osti.gov Because the amount of the internal standard added is known, the concentration of the analyte in the original sample can be calculated with high accuracy. nist.gov

The primary advantages of using a deuterated internal standard like Levofloxacin-d8 in IDMS are:

Compensation for Matrix Effects: Biological samples are complex matrices containing numerous compounds that can interfere with the analysis. These interferences, known as matrix effects, can suppress or enhance the analyte signal, leading to inaccurate results. Since the deuterated internal standard behaves almost identically to the analyte during sample preparation and ionization in the mass spectrometer, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more accurate quantification. clearsynth.comscioninstruments.com

Correction for Variability in Sample Preparation: The various steps in sample preparation, such as extraction and reconstitution, can introduce variability and potential loss of the analyte. A deuterated internal standard, added at the beginning of the process, accounts for this variability. Any loss of the analyte during sample handling will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the measured ratio. scioninstruments.com

Improved Precision and Accuracy: By correcting for both matrix effects and procedural inconsistencies, the use of a deuterated internal standard significantly enhances the precision and accuracy of the analytical method. clearsynth.comscioninstruments.com This is crucial for reliable therapeutic drug monitoring and pharmacokinetic studies.

Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and reliable, as they are less susceptible to variations in experimental conditions. clearsynth.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs like levofloxacin in biological matrices. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

Chromatographic Optimization for Levofloxacin and its Deuterated Analog

The goal of chromatographic optimization is to achieve a good separation of levofloxacin and its deuterated analog, Levofloxacin-d8, from other components in the sample matrix, ensuring a clean and interference-free signal. This involves the careful selection of the stationary phase (the column) and the mobile phase (the solvent mixture).

For the analysis of levofloxacin, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed. nih.govresearchgate.net A C18 column is a frequent choice for the stationary phase. nih.govresearchgate.netmdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a pH adjusted with an acid like formic acid or phosphoric acid. nih.govnih.gov

The mobile phase composition, including the ratio of organic to aqueous components and the pH, is a critical parameter that is optimized to achieve the desired retention time and peak shape for both levofloxacin and Levofloxacin-d8. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be used to improve the separation of multiple compounds. nih.gov The flow rate of the mobile phase is also adjusted to ensure efficient separation within a reasonable run time. jetir.org

Since Levofloxacin-d8 is structurally almost identical to levofloxacin, their chromatographic behavior is very similar. This co-elution is actually advantageous in LC-MS/MS as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.

Mass Spectrometric Parameters: Ionization Modes and Multiple Reaction Monitoring (MRM) Transitions

Following chromatographic separation, the analyte and internal standard are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like levofloxacin, and it is typically operated in the positive ion mode. nih.govresearchgate.net In this mode, the levofloxacin molecule gains a proton to form a positively charged ion, [M+H]+. researchgate.net

Tandem mass spectrometry (MS/MS) is employed for its high selectivity. In MS/MS, a specific precursor ion (the [M+H]+ ion of levofloxacin or Levofloxacin-d8) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process is known as Multiple Reaction Monitoring (MRM).

The selection of specific MRM transitions for the analyte and the internal standard is crucial for the selectivity of the method. For levofloxacin, a common MRM transition is from the precursor ion m/z 362.2 to a product ion of m/z 318.2 or m/z 261.2. nih.govnih.gov For Levofloxacin-d8, the precursor ion will have a higher mass-to-charge ratio due to the deuterium atoms, and a corresponding product ion is monitored. For example, one study used a precursor ion of m/z 365.168 for levofloxacin-d3. nih.gov

The collision energy and other mass spectrometer parameters are optimized to maximize the signal intensity for the chosen MRM transitions, thereby enhancing the sensitivity of the method. nih.gov

Sample Preparation Techniques for Complex Biological Matrices

Biological matrices such as plasma, serum, and urine are complex and require a sample preparation step to remove interferences and concentrate the analyte before analysis by LC-MS/MS. nih.govnih.gov The choice of sample preparation technique depends on the nature of the matrix and the required sensitivity of the assay.

Common sample preparation techniques for levofloxacin in biological matrices include:

Protein Precipitation (PPT): This is a simple and rapid technique where a protein-precipitating agent, such as methanol or acetonitrile, is added to the plasma or serum sample. researchgate.netresearchgate.net This causes the proteins to precipitate out of the solution. After centrifugation, the supernatant containing the analyte and internal standard is collected and can be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE): In LLE, the analyte is extracted from the aqueous biological sample into an immiscible organic solvent. nih.gov This technique can provide a cleaner extract than PPT but is more time-consuming.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. nih.gov The sample is passed through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. This results in a clean and concentrated sample, leading to improved sensitivity and reduced matrix effects.

The internal standard, Levofloxacin-d8 (hydrochloride), is typically added to the sample at the very beginning of the sample preparation process to correct for any analyte loss during these steps. scioninstruments.com

Method Validation Criteria for Bioanalytical Quantification

To ensure that a bioanalytical method is reliable and provides accurate and reproducible results, it must undergo a rigorous validation process. The validation is performed according to guidelines established by regulatory agencies such as the International Council for Harmonisation (ICH). nih.govakademiamedycyny.pl

Linearity and Calibration Curve Establishment

Linearity is a critical parameter in bioanalytical method validation. It demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specific range. scielo.brsphinxsai.com To establish linearity, a calibration curve is constructed.

A series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of levofloxacin. journalofappliedbioanalysis.com The internal standard, Levofloxacin-d8, is added to each standard at a constant concentration. nih.gov The standards are then processed and analyzed by LC-MS/MS.

The peak area ratio of the analyte (levofloxacin) to the internal standard (Levofloxacin-d8) is plotted against the corresponding concentration of the analyte. The resulting plot should be a straight line. The linearity of the calibration curve is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1 (typically >0.99). jetir.orgnih.gov

The range of the calibration curve defines the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), which are the lowest and highest concentrations of the analyte that can be measured with acceptable accuracy and precision. researchgate.net

Interactive Data Table: Representative Linearity Data for Levofloxacin Analysis

Below is a table showing typical data used to establish a calibration curve for levofloxacin in a bioanalytical method.

| Levofloxacin Concentration (ng/mL) | Peak Area Ratio (Levofloxacin/Levofloxacin-d8) |

| 2.5 | 0.052 |

| 5 | 0.103 |

| 10 | 0.205 |

| 50 | 1.02 |

| 100 | 2.03 |

| 250 | 5.08 |

| 500 | 10.15 |

This is example data and does not represent a specific study.

Accuracy and Precision Assessments

The accuracy of a bioanalytical method denotes the closeness of the measured value to the true value, while precision reflects the degree of scatter among a series of measurements. au.dk Both are critical for ensuring the reliability of analytical data. In methods utilizing Levofloxacin-d8 as an internal standard, accuracy and precision are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels—low, medium, and high—across several analytical runs.

In a study developing an LC-MS/MS method for the simultaneous measurement of five tuberculosis drugs in human plasma, including levofloxacin with Levofloxacin-d8 as the internal standard, the method's accuracy and precision were thoroughly validated. rug.nl The validation showed bias ranging from -5.8% to 14.6% for low, medium, and high drug levels, with coefficients of variation (CVs) within 11.4% for all levels, demonstrating the method's reliability. rug.nl Similarly, another LC-MS/MS method for 18 antibacterial drugs in human plasma reported that the intra-day precision for levofloxacin ranged from 1.4% to 9.3%, and the inter-day precision was between 2.1% and 7.2%. nih.gov The accuracy for all analytes in this study was found to be between 89.1% and 112.4%. nih.gov

These assessments are typically performed on different days (inter-day or between-run precision) and within the same day (intra-day or within-run precision) to account for potential variations. au.dk The acceptance criteria for accuracy and precision in bioanalytical method validation, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), generally stipulate that the mean value should be within ±15% of the nominal value, and the CV should not exceed 15%. au.dknih.gov

Table 1: Representative Intra-day and Inter-day Precision and Accuracy Data for Levofloxacin Quantification Using Levofloxacin-d8 Internal Standard

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Source |

|---|---|---|---|---|---|

| Levofloxacin | Low, Medium, High | ≤ 11.4% | ≤ 11.4% | -5.8% to 14.6% | rug.nl |

| Levofloxacin | Low, Medium, High | 1.4% - 9.3% | 2.1% - 7.2% | -10.9% to 12.4% | nih.gov |

Matrix Effect Evaluation and Extraction Recovery

The matrix effect is a significant consideration in LC-MS/MS bioanalysis, referring to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. medipharmsai.comnih.gov This can lead to ion suppression or enhancement, potentially affecting the accuracy and precision of the method. researchgate.neteijppr.com The use of a stable isotope-labeled internal standard like Levofloxacin-d8 is a primary strategy to mitigate matrix effects, as it is expected to experience similar effects to the analyte. nih.gov

Extraction recovery is the measure of the efficiency of the sample preparation process in extracting the analyte from the biological matrix. While high recovery is desirable, consistency and reproducibility are more critical. The evaluation of matrix effects and extraction recovery is a crucial step in method validation.

In a study validating a method for 18 antibacterial drugs, where Levofloxacin-d8 was used as the internal standard for levofloxacin, the matrix effects ranged from 93.1% to 105.8%. nih.gov The extraction recoveries for all analytes were between 90.1% and 109.2%, indicating that the sample preparation method was both efficient and consistent. nih.gov Another study analyzing moxifloxacin (B1663623) and levofloxacin in serum reported an extraction efficiency for levofloxacin between 90.9% and 99.5%. nih.gov These findings underscore the effectiveness of the analytical methods in minimizing the impact of the biological matrix and ensuring consistent analyte recovery.

Table 2: Matrix Effect and Extraction Recovery Data for Levofloxacin Analysis

| Analyte | Internal Standard | Matrix Effect Range | Extraction Recovery Range | Source |

|---|---|---|---|---|

| Levofloxacin | Levofloxacin-d8 | 93.1% - 105.8% | 90.1% - 109.2% | nih.gov |

| Levofloxacin | Enrofloxacin | Not explicitly stated for Levofloxacin-d8, but extraction efficiency was 90.9% - 99.5% for Levofloxacin | 90.9% - 99.5% | nih.gov |

Stability Profiling of Levofloxacin-d8 (hydrochloride) in Analytical Matrices

The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical parameter in bioanalytical method validation. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For Levofloxacin-d8, this involves assessing its stability under conditions that mimic sample handling and storage.

Key stability assessments include:

Freeze-thaw stability: Evaluates the stability after repeated cycles of freezing and thawing. Studies have shown that for many metabolites, multiple freeze-thaw cycles can be performed without significant degradation, especially when freezing is rapid (e.g., with liquid nitrogen) and thawing is quick. nih.govresearchgate.net

Short-term (bench-top) stability: Assesses the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample processing time.

Long-term stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period. caymanchem.com

Post-preparative stability: Evaluates the stability of the analyte in the processed sample extract, for instance, in the autosampler.

In a comprehensive study, the stability of 18 antibacterial drugs, including levofloxacin (with Levofloxacin-d8 as the internal standard), was evaluated in plasma under three different storage conditions. nih.gov The results showed that all samples had variations of less than 15.0%, indicating good stability. nih.gov Another study on the stability of levofloxacin in various intravenous solutions found that the drug was stable in most solutions when protected from light, but degradation occurred upon exposure to daylight. nih.gov While this study did not use the deuterated form, it highlights the importance of considering environmental factors like light exposure in stability assessments. For Levofloxacin-d8 as a solid, a stability of at least 4 years is reported when stored at -20°C. caymanchem.com

Table 3: Stability of Levofloxacin in Various Conditions

| Condition | Matrix/Solvent | Duration | Temperature | Result | Source |

|---|---|---|---|---|---|

| Various Storage Conditions | Plasma | Not specified | Not specified | Variation < 15.0% | nih.gov |

| Long-term | Solid | ≥ 4 years | -20°C | Stable | caymanchem.com |

| Daylight Exposure | Ringer's solution, 0.9% NaCl, 5% Dextrose | 84 days | Room Temperature | Decomposition observed (fastest in Ringer's) | nih.gov |

| Protected from Daylight | Ringer's solution, 0.9% NaCl, 5% Dextrose | 84 days | Room Temperature | Stable | nih.gov |

| Freeze-Thaw Cycles | Plasma | Up to 10 cycles | -20°C, -80°C, Liquid Nitrogen | Stable with rapid freezing and thawing | nih.govresearchgate.net |

Research Applications of Levofloxacin D8 Hydrochloride in Mechanistic Pharmacokinetic and Metabolic Studies

Elucidation of Pharmacokinetic Profiles in Preclinical Models

In preclinical studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial. Levofloxacin-d8 (hydrochloride) plays a pivotal role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used to determine the concentration of levofloxacin (B1675101) in biological matrices such as plasma, tissue, and urine from preclinical animal models.

The use of a stable isotope-labeled internal standard like Levofloxacin-d8 is considered the gold standard in bioanalysis. This is because its chemical and physical properties are nearly identical to the unlabeled drug (analyte), but it has a different mass. This near-identical behavior during sample preparation and analysis helps to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of levofloxacin.

Detailed pharmacokinetic parameters of levofloxacin, such as its rapid absorption, wide distribution in the body, and primary elimination through the kidneys, have been thoroughly characterized in various studies. nih.govnih.govnih.gov For instance, studies have shown that levofloxacin is well-distributed to tissues like the lungs, bronchial mucosa, skin, and kidneys. nih.govnih.gov The development of population pharmacokinetic models, often relying on data generated using deuterated internal standards, helps in understanding the variability in drug exposure among individuals and in optimizing dosing regimens. nih.govnih.govmdpi.comresearchgate.net

Table 1: Key Pharmacokinetic Parameters of Levofloxacin

| Parameter | Value | Reference |

| Bioavailability | ~99% (oral) | nih.gov |

| Peak Plasma Concentration (Cmax) after 500 mg oral dose | ~5.2 mg/L | nih.gov |

| Time to Peak Concentration (Tmax) | 1-2 hours | nih.gov |

| Volume of Distribution (Vd) | 74 to 112 L | nih.gov |

| Plasma Protein Binding | 24% to 38% | nih.gov |

| Elimination Half-life | 6 to 8 hours | nih.gov |

| Primary Route of Excretion | Renal (~87% as unchanged drug) | nih.gov |

Investigations into Drug Metabolism Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique to investigate the metabolic fate of drugs. osti.gov While levofloxacin undergoes limited metabolism in humans, with the majority of the dose excreted unchanged, identifying and quantifying its minor metabolites is important for a complete understanding of its disposition. nih.govdrugbank.com The primary metabolites identified are desmethyl-levofloxacin and levofloxacin-N-oxide, which have no significant pharmacological activity. drugbank.com

By using Levofloxacin-d8, researchers can more easily track the metabolic transformation of the parent drug. In metabolic studies, a mixture of the deuterated and non-deuterated drug is administered. The resulting mass spectra will show characteristic isotopic doublets for the parent drug and any metabolites that retain the deuterium label. This "isotope cluster" pattern helps to distinguish drug-related material from endogenous compounds in the biological matrix, facilitating the identification of novel metabolites.

Furthermore, deuterium substitution at a potential site of metabolism can alter the metabolic profile of a drug, a phenomenon known as "metabolic switching". osti.govsemanticscholar.org While the primary application of Levofloxacin-d8 is as an internal standard, the principles of deuterium labeling are fundamental to metabolic pathway elucidation.

Application of the Deuterium Kinetic Isotope Effect (KIE) in Metabolic Stability Research

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions involving the cleavage of a C-D bond are typically slower. This effect is particularly relevant in drug metabolism, where many enzymatic reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. nih.gov

In metabolic stability research, the KIE can be exploited to identify sites of metabolic attack on a drug molecule. nih.govresearchgate.net If a drug is deuterated at a specific position and this leads to a significant decrease in the rate of its metabolism, it provides strong evidence that this position is a primary site of metabolic transformation. This information is invaluable for medicinal chemists who can then modify the drug structure at that "soft spot" to improve its metabolic stability and pharmacokinetic properties. semanticscholar.orgnih.gov

While levofloxacin itself is metabolically quite stable, the principles of KIE are broadly applied in drug discovery and development to enhance the metabolic properties of new chemical entities. nih.govscienceopen.com For instance, if a lead compound suffers from rapid metabolism, deuteration at the labile site can lead to a more stable compound with improved oral bioavailability and a longer half-life. nih.gov

Role in High-Throughput Bioanalysis for Pharmacological Investigations

Modern drug discovery and development involve the screening of large numbers of compounds and the analysis of numerous samples from pharmacokinetic and pharmacodynamic studies. This necessitates the use of rapid and robust high-throughput bioanalytical methods. LC-MS/MS has become the technology of choice for these applications due to its high sensitivity, selectivity, and speed.

In this context, Levofloxacin-d8 (hydrochloride) is essential for developing high-throughput assays for levofloxacin. nih.gov Its use as an internal standard allows for simplified and rapid sample preparation techniques, such as protein precipitation, without compromising analytical quality. nih.gov The ability to accurately quantify levofloxacin in a large number of samples is crucial for establishing exposure-response relationships and for conducting large-scale clinical trials. researchgate.net The reliability and accuracy afforded by using a deuterated internal standard are critical for making informed decisions in drug development.

Chronopharmacokinetic Research employing Deuterated Internal Standards

Chronopharmacokinetics is the study of how the body's circadian rhythms affect the pharmacokinetics of a drug. Research has shown that the time of day a drug is administered can influence its absorption, distribution, metabolism, and excretion.

A study investigating the 24-hour variation in the pharmacokinetics of levofloxacin utilized Levofloxacin-d8 as an internal standard for the quantification of levofloxacin in plasma samples. nih.gov The study found that the absorption rate of levofloxacin varied depending on the time of administration, being faster in the morning than in the evening. nih.gov This finding was attributed to the known 24-hour rhythm in gastric emptying. nih.gov Such research, which relies on accurate bioanalytical methods enabled by deuterated standards, is important for optimizing drug therapy by timing administration to coincide with periods of maximal efficacy and minimal toxicity.

Emerging Research Frontiers and Future Perspectives for Deuterated Fluoroquinolones

Deuterium (B1214612) Labeling in Investigating Drug-Target Interactions at a Molecular Level

Deuterium labeling, as exemplified by Levofloxacin-d8, offers a powerful tool for elucidating the intricate interactions between a drug and its biological targets at a molecular level. medchemexpress.com Levofloxacin (B1675101), the non-deuterated parent compound, functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgdrugbank.comnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. wikipedia.orgnih.gov

The substitution of hydrogen with deuterium in Levofloxacin-d8 does not alter its fundamental mechanism of action but provides a unique spectroscopic signature. This isotopic labeling allows researchers to use advanced analytical techniques, such as neutron scattering and specialized nuclear magnetic resonance (NMR) spectroscopy, to gain deeper insights into how the drug binds to its target enzymes. These methods can reveal subtle conformational changes in both the drug and the enzyme upon binding, information that is often difficult to obtain with conventional techniques. By precisely tracking the deuterated positions on the molecule, scientists can map the specific points of interaction within the enzyme's active site, leading to a more refined understanding of the structure-activity relationship. nih.gov

| Feature | Description |

| Target Enzymes | DNA gyrase and Topoisomerase IV wikipedia.orgdrugbank.comnih.gov |

| Mechanism of Action | Inhibition of DNA replication leading to bactericidal effect wikipedia.orgnih.gov |

| Advantage of Deuteration | Provides a unique spectroscopic marker for advanced binding studies medchemexpress.comnih.gov |

Advanced Spectroscopic Applications Beyond Routine Characterization

The presence of deuterium in Levofloxacin-d8 (hydrochloride) significantly expands its utility in advanced spectroscopic applications, moving beyond simple identification and quantification. While its primary use is as an internal standard in mass spectrometry-based assays for quantifying levofloxacin in biological samples, its unique properties are amenable to more sophisticated spectroscopic investigations. caymanchem.com

Surface-Enhanced Raman Spectroscopy (SERS) is one such technique where deuterated compounds can be particularly valuable. SERS provides highly sensitive vibrational spectra of molecules adsorbed onto metal nanoparticles. Studies on levofloxacin have shown that it interacts with silver nanoparticles primarily through its carboxylate group. rsc.org The isotopic shift induced by deuterium in Levofloxacin-d8 would result in altered vibrational frequencies compared to the non-deuterated form. This shift can be exploited to distinguish between the labeled and unlabeled molecules in complex mixtures and to study their competitive binding to surfaces, providing a clearer picture of molecular orientation and interaction dynamics. rsc.orgresearchgate.net

Furthermore, techniques like Small-Angle Neutron Scattering (SANS) benefit greatly from deuteration. nih.gov By selectively deuterating parts of a molecule, researchers can use SANS to study the structure and dynamics of drug-delivery systems or the interaction of drugs with biological membranes. The difference in neutron scattering length between hydrogen and deuterium allows for "contrast variation," a method that can make specific components of a complex system "visible" or "invisible" to neutrons, thereby simplifying the analysis of complex biological assemblies. nih.gov

Development of Novel Deuterated Fluoroquinolone Probes for Mechanistic Studies

The principles demonstrated by Levofloxacin-d8 are inspiring the development of a new generation of deuterated and fluorescently-labeled fluoroquinolone probes designed specifically for mechanistic studies. These probes are engineered to investigate complex biological processes such as bacterial penetration, efflux pump activity, and intracellular localization. nih.govrsc.org

Researchers have successfully synthesized fluorescent derivatives of ciprofloxacin, another fluoroquinolone, to track its movement into and out of bacterial cells. nih.govrsc.orgresearchgate.net These studies have shown that while the probes retain antimicrobial activity, their intracellular accumulation can be significantly influenced by bacterial efflux pumps, which are a major mechanism of antibiotic resistance. nih.govrsc.org

Building on this, the incorporation of deuterium into such fluorescent probes could offer a multi-modal approach to these investigations. The deuterium label would provide a mass-based signal for quantification and a spectroscopic handle for techniques like NMR or SANS, while the fluorescent tag would enable real-time visualization of the probe's location within the bacterial cell using confocal microscopy. This dual-labeling strategy could provide unprecedented detail on how structural modifications to the fluoroquinolone scaffold affect their interaction with efflux pumps and their ability to reach their intracellular targets. Future research may focus on creating probes where the deuteration pattern itself is used to study metabolic breakdown or interactions with specific cellular components. nih.govrsc.orgresearchgate.net

Implications for Analytical Method Development in Environmental and Biological Monitoring

The presence of antibiotics like levofloxacin in the environment is a growing concern due to the potential for promoting antibiotic resistance. nih.gov Levofloxacin-d8 (hydrochloride) plays a critical role in the development of sensitive and accurate analytical methods for monitoring the levels of levofloxacin in various environmental and biological matrices.

In analytical chemistry, particularly in methods based on mass spectrometry such as Liquid Chromatography-Mass Spectrometry (LC-MS), isotopically labeled internal standards are the gold standard for quantification. Because Levofloxacin-d8 has a higher mass than the natural compound but is chemically identical, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. caymanchem.com This allows for precise correction of any sample loss during preparation or fluctuations in instrument response, leading to highly reliable and reproducible measurements of levofloxacin concentrations, even at the low levels found in environmental samples. nih.gov

The development of robust analytical methods is crucial for understanding the fate and transport of fluoroquinolones in ecosystems and for assessing the effectiveness of water treatment processes designed to remove these contaminants. The availability of high-purity deuterated standards like Levofloxacin-d8 is, therefore, a key enabler of this important environmental research. mdpi.com

| Application Area | Role of Levofloxacin-d8 | Analytical Technique |

| Environmental Monitoring | Internal standard for accurate quantification of levofloxacin in soil and water. nih.gov | LC-MS |

| Biological Monitoring | Internal standard for measuring levofloxacin levels in plasma, urine, and tissue. caymanchem.com | LC-MS, GC-MS |

| Pharmacokinetic Studies | Tracer to differentiate administered drug from endogenous compounds. medchemexpress.com | Mass Spectrometry |

Integration of Deuterated Analogs in Systems Biology and Omics Research

The fields of systems biology and "omics" (genomics, proteomics, metabolomics) aim to understand the complex interactions within biological systems as a whole. nih.gov Deuterated analogs like Levofloxacin-d8 have the potential to become valuable tools in these integrative research areas.

In metabolomics studies, for instance, Levofloxacin-d8 can be used as a "stable isotope tracer." By introducing the deuterated compound into a biological system, researchers can track its metabolic fate. The deuterium atoms act as a label, allowing scientists to identify and quantify the various metabolites of levofloxacin produced by an organism or a microbial community. This information can help to build more comprehensive metabolic network models and to understand how different organisms process fluoroquinolones.

Furthermore, in proteomics, deuterated probes can be used in techniques like chemical proteomics to identify the protein targets of a drug. By creating a deuterated and reactive version of a fluoroquinolone, researchers could potentially "tag" the proteins that the drug interacts with inside a cell. These tagged proteins can then be isolated and identified using mass spectrometry, providing a global view of the drug's interactions and potential off-target effects. This approach can help to uncover novel mechanisms of action or to explain unexpected biological effects of a drug. nih.gov The integration of such data from multiple omics levels, facilitated by the use of deuterated analogs, will be crucial for developing a more holistic and predictive understanding of drug action and its consequences on biological systems. nih.gov

Q & A

Q. What is the structural distinction between Levofloxacin-d8 and its non-deuterated counterpart, and how does this impact its use in pharmacokinetic studies?

Levofloxacin-d8 is a deuterated isotopologue of levofloxacin, where eight hydrogen atoms are replaced with deuterium. This modification typically occurs at positions critical to metabolic stability, such as methyl or aromatic groups, to minimize isotopic effects on biological activity while enhancing mass spectrometric detection. The molecular formula is C₁₈H₁₂D₈FN₃O₄ (MW: 369.42 g/mol) . In pharmacokinetic studies, deuterated analogs improve traceability in mass spectrometry by providing distinct molecular ion peaks, reducing background interference during metabolite profiling .

Q. What analytical methods are recommended for quantifying Levofloxacin-d8 in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For example:

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm) .

- Mobile phase : Methanol and 0.03 mol·L⁻¹ potassium phosphate buffer (30:70 v/v) .

- Detection : UV at 207 nm or MRM transitions in MS for enhanced specificity . Calibration curves should span 1–50 μg·mL⁻¹, with validation parameters (precision, accuracy, recovery) meeting ICH guidelines .

Q. What safety protocols are critical when handling Levofloxacin-d8 in laboratory settings?

- Personal protective equipment (PPE) : Wear chemical-resistant gloves (EN 374 standard), lab coats, and N100/P3 respirators if aerosolization is possible .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage systems. Decontaminate with 70% ethanol .

- First aid : For skin contact, wash with soap and water; for eye exposure, irrigate with water for 15+ minutes .

Advanced Research Questions

Q. How can researchers design experiments to assess isotopic effects of deuterium substitution on Levofloxacin-d8’s antimicrobial activity?

- Comparative MIC assays : Perform minimum inhibitory concentration (MIC) tests against E. coli or S. aureus using non-deuterated levofloxacin as a control. Maintain identical culture conditions (pH, temperature, inoculum size) .

- Metabolic stability assays : Use liver microsomes to compare oxidative degradation rates via LC-MS. Deuterium at metabolically labile sites (e.g., methyl groups) may reduce CYP450-mediated metabolism .

- Data interpretation : Statistically analyze differences (e.g., ANOVA) to distinguish isotopic effects from experimental variability .

Q. What strategies mitigate data discrepancies in stability studies of Levofloxacin-d8 under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), alkaline (0.1M NaOH), and thermal (40–60°C) conditions. Monitor degradation via HPLC peak area changes .

- Control variables : Use deuterated solvents to avoid proton exchange artifacts. Stabilize samples with antioxidants (e.g., ascorbic acid) if oxidation is suspected .

- Validation : Ensure method specificity by spiking degradation products (e.g., desmethyl derivatives) and confirming baseline separation .

Q. How can isotopic purity of Levofloxacin-d8 be validated, and what are the implications of impurities in receptor-binding assays?

- Analytical techniques :

- NMR : Compare ¹H and ²H spectra to confirm deuterium incorporation ≥98% .

- LC-HRMS : Detect isotopic impurities (e.g., -d7 or -d9 variants) with mass accuracy <5 ppm .

Q. What experimental controls are essential when using Levofloxacin-d8 as an internal standard in quantitative proteomics?

- Matrix-matched calibration : Spike Levofloxacin-d8 into analyte-free biological fluids (e.g., plasma) to account for ion suppression/enhancement .

- Stable isotope labeling : Pair with ¹³C/¹⁵N-labeled proteins to normalize for extraction efficiency .

- Cross-validation : Compare results with alternative methods (e.g., ELISA) to confirm quantitative accuracy .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.